molecular formula C8H8O4 B1340367 3-Hydroxy-2-methoxybenzoic acid CAS No. 2169-28-0

3-Hydroxy-2-methoxybenzoic acid

Cat. No.: B1340367
CAS No.: 2169-28-0
M. Wt: 168.15 g/mol
InChI Key: DSMHCSBCMFQGAZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxybenzoic acid, also known as 3-methoxysalicylic acid, is an organic compound with the molecular formula CH3OC6H3(OH)CO2H. It is a derivative of salicylic acid and is characterized by the presence of a hydroxyl group and a methoxy group attached to a benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the etherification of 2,6-dichlorotoluene, followed by a Grignard reaction and hydrolysis to obtain 3-methoxy-2-methylbenzoic acid. This intermediate is then oxidized to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis techniques. For example, it can be synthesized using high-performance liquid chromatography for the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted benzoic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it modulates the FcεRI signaling pathway in mast cells, leading to the inhibition of mast cell degranulation and the suppression of pro-inflammatory cytokines such as TNF-α and IL-4 . This results in the attenuation of allergic inflammatory responses.

Comparison with Similar Compounds

3-Hydroxy-2-methoxybenzoic acid can be compared with other similar compounds, such as:

  • 2-Hydroxy-4-methoxybenzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 4-Hydroxy-2-methylbenzoic acid

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of hydroxyl and methoxy groups in this compound contributes to its distinct chemical properties and applications .

Properties

IUPAC Name

3-hydroxy-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMHCSBCMFQGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540687
Record name 3-Hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-28-0
Record name 3-Hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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